molecular formula C17H15N7O3 B11483654 3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine

3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11483654
M. Wt: 365.3 g/mol
InChI Key: HQHKPKAVWAHDIT-UHFFFAOYSA-N
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Description

3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes two oxadiazole rings, a methoxyphenyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of 3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting a suitable nitrile oxide with an appropriate dipolarophile under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the nucleophilic substitution reaction where the methoxyphenylamine is introduced to the oxadiazole ring.

    Attachment of the pyridinylmethyl group: This can be done through a coupling reaction, such as the use of a pyridine derivative with a suitable leaving group.

The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Chemical Reactions Analysis

3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15N7O3

Molecular Weight

365.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C17H15N7O3/c1-25-13-4-2-12(3-5-13)20-15-14(22-27-24-15)16-21-17(26-23-16)19-10-11-6-8-18-9-7-11/h2-9H,10H2,1H3,(H,20,24)(H,19,21,23)

InChI Key

HQHKPKAVWAHDIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CC=NC=C4

Origin of Product

United States

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